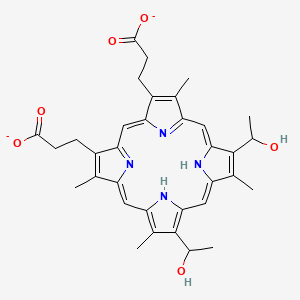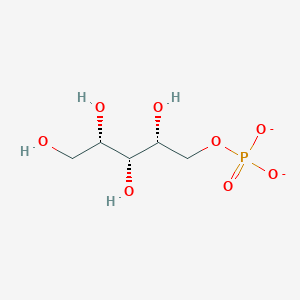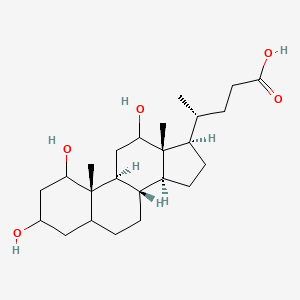
1,3,12-Trihydroxycholan-24-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1, 3, 12-Trihydroxycholan-24-Oic acid, also known as 1, 3, 12-trihydroxy-5b-cholanoate, belongs to the class of organic compounds known as trihydroxy bile acids, alcohols and derivatives. These are prenol lipids structurally characterized by a bile acid or alcohol which bears three hydroxyl groups. 1, 3, 12-Trihydroxycholan-24-Oic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 1, 3, 12-Trihydroxycholan-24-Oic acid has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, 1, 3, 12-trihydroxycholan-24-Oic acid is primarily located in the membrane (predicted from logP) and cytoplasm.
Aplicaciones Científicas De Investigación
Anticancer Activity
1,3,12-Trihydroxycholan-24-oic acid derivatives have shown promise in anticancer research. A study by Liu Yue-jin (2006) explored the synthesis of these derivatives and their efficacy in inhibiting the proliferation of murine L1210 leukemia cells. Several compounds exhibited significant anticancer activities, highlighting the potential of 1,3,12-Trihydroxycholan-24-oic acid derivatives in cancer treatment.
Hepatic Microsomal Metabolism
The hepatic microsomal metabolism of bile acids, including 1,3,12-Trihydroxycholan-24-oic acid, is crucial for understanding their role in the human body. Deo and Bandiera (2009) conducted a study on lithocholic acid, a bile acid closely related to 1,3,12-Trihydroxycholan-24-oic acid, and its metabolites formed through human hepatic microsomal biotransformation. Their findings, as outlined in the Drug Metabolism and Disposition, emphasize the role of cytochrome P450 enzymes in bile acid metabolism.
Biotransformation Studies
Furthering the understanding of hepatic bile acids, Deo and Bandiera (2008) also investigated the biotransformation of cholic and chenodeoxycholic acids by human hepatic cytochrome P450 enzymes. The study, published in Drug Metabolism and Disposition, revealed significant insights into the enzymatic pathways involved in bile acid metabolism, which are relevant to the understanding of 1,3,12-Trihydroxycholan-24-oic acid.
Steroidal Peptide Conformations
The steroidal pseudo-amino acids, including those derived from 1,3,12-Trihydroxycholan-24-oic acid, have been studied for their role in peptide conformations. Albert and Feigel (1997) investigated these acids as part of cyclic peptides, contributing to the understanding of peptide chain structure and function, as reported in Helvetica Chimica Acta.
Cholesterol Solubilization
Bile acids, including derivatives of 1,3,12-Trihydroxycholan-24-oic acid, play a role in cholesterol solubilization. Nonappa and Maitra (2010) explored the synthesis and cholesterol solubilizing ability of certain bile acid derivatives. Their work, detailed in Steroids, contributes to the understanding of bile acids in cholesterol metabolism.
Propiedades
Número CAS |
63266-91-1 |
|---|---|
Nombre del producto |
1,3,12-Trihydroxycholan-24-oic acid |
Fórmula molecular |
C24H40O5 |
Peso molecular |
408.6 g/mol |
Nombre IUPAC |
(4R)-4-[(8S,9S,10S,13R,14S,17R)-1,3,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-9-22(28)29)17-7-8-18-16-6-5-14-10-15(25)11-20(26)23(14,2)19(16)12-21(27)24(17,18)3/h13-21,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14?,15?,16+,17-,18+,19+,20?,21?,23+,24-/m1/s1 |
Clave InChI |
DAKYVYUAVGJDRK-JZBKOBKOSA-N |
SMILES isomérico |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(C[C@H]3[C@H]2CCC4[C@@]3(C(CC(C4)O)O)C)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(C(CC(C4)O)O)C)O)C |
SMILES canónico |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(C(CC(C4)O)O)C)O)C |
Descripción física |
Solid |
Sinónimos |
1 beta,3 alpha,12 alpha-trihydroxy-5 beta-cholanoic acid 1,3,12-trihydroxycholanoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



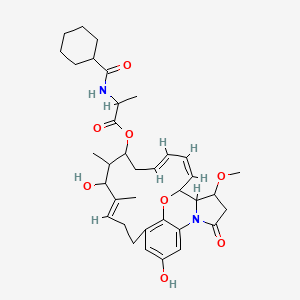
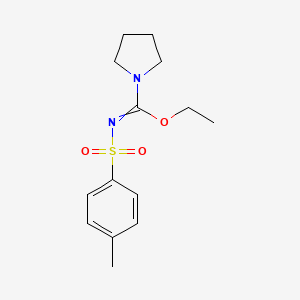
![(1R)-12-methyl-13-oxa-10-azatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,11(15)-tetraen-14-one](/img/structure/B1259520.png)
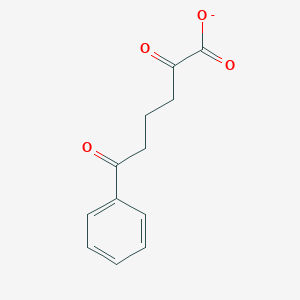
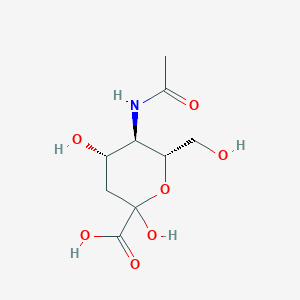
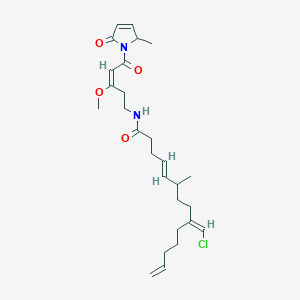
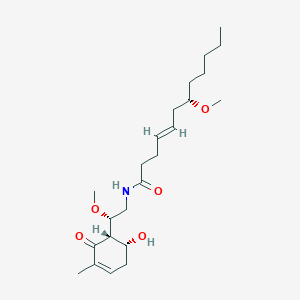
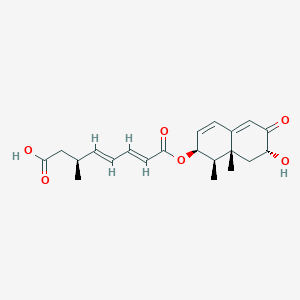
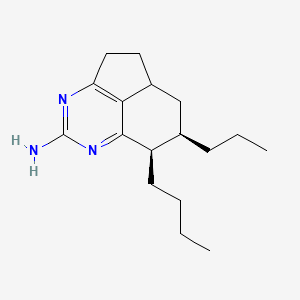
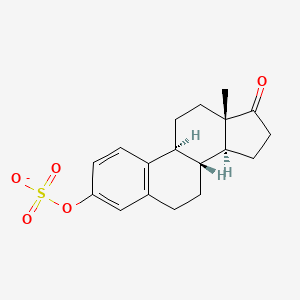
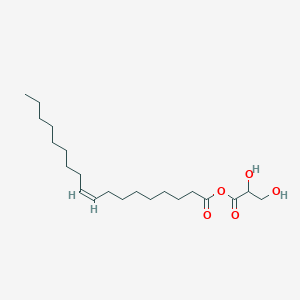
![4-bromo-N'-((1E)-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylene)benzohydrazide](/img/structure/B1259537.png)
